molecular formula C6H10O3 B1429390 Methyl 3-methyloxetane-3-carboxylate CAS No. 1260670-18-5

Methyl 3-methyloxetane-3-carboxylate

Cat. No. B1429390
M. Wt: 130.14 g/mol
InChI Key: SNJQLBQMKLNJPR-UHFFFAOYSA-N
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Description

Methyl 3-methyloxetane-3-carboxylate is a chemical compound with the molecular formula C6H10O3 . It is a light-yellow to yellow to brown liquid .


Molecular Structure Analysis

The molecular structure of Methyl 3-methyloxetane-3-carboxylate is represented by the InChI code 1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

Methyl 3-methyloxetane-3-carboxylate has a molecular weight of 130.14 . It is a light-yellow to yellow to brown liquid .

Scientific Research Applications

Synthesis and Chemical Applications

"Methyl 3-methyloxetane-3-carboxylate" is a versatile building block in organic synthesis, particularly in the construction of complex molecules due to its reactivity and the stability of the oxetane ring. It serves as a precursor for various synthesis processes, demonstrating its utility in organic chemistry:

  • Synthesis of Complex Molecules : A study outlines a method for synthesizing oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate via homologation of oxetane-3-one. This process highlights the compound's role in generating vital intermediates for further chemical transformations, offering a pathway to synthesize essential building blocks with broad applications in organic chemistry and material science (Kephart Susan Elizabeth et al., 2016).

Photodynamic Therapy and Imaging

In the medical field, derivatives of "Methyl 3-methyloxetane-3-carboxylate" show potential in photodynamic therapy (PDT) and imaging, particularly in cancer research. These applications benefit from the compound's ability to be functionalized into more complex molecules that interact with biological systems:

  • Near-Infrared Photosensitizers for Cancer Therapy : A bacteriochlorin analogue, synthesized from a similar oxetane derivative, showed promise as a dual-function agent for fluorescence-guided surgery and phototherapy of cancer. This application leverages the compound's photophysical properties, providing a potential tool for improving cancer treatment outcomes (Nayan J. Patel et al., 2016).

Polymer Science

"Methyl 3-methyloxetane-3-carboxylate" also finds applications in polymer science, particularly in the synthesis of novel polymers with potential uses in electronics, energy storage, and as biomaterials:

  • Polymer Electrolytes for Energy Applications : Homopolymers and copolymers derived from "Methyl 3-methyloxetane-3-carboxylate" have been studied for their potential as polymer electrolytes in lithium-ion batteries. These materials exhibit promising ion conductivities, highlighting the compound's role in the development of advanced materials for energy storage applications (Lin Ye et al., 2012).

Safety And Hazards

Methyl 3-methyloxetane-3-carboxylate is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

properties

IUPAC Name

methyl 3-methyloxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQLBQMKLNJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855637
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyloxetane-3-carboxylate

CAS RN

1260670-18-5
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyloxetane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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